Ethyl 2-nitrobenzoate

Overview

Description

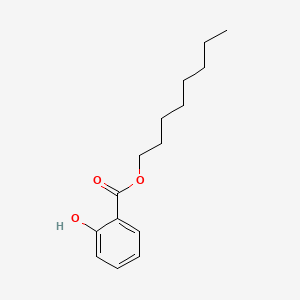

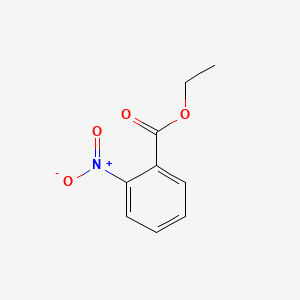

Ethyl 2-nitrobenzoate is a chemical compound with the formula C9H9NO4 . It is used in various chemical reactions and has been studied in the context of its synthesis .

Synthesis Analysis

The synthesis of this compound can be accomplished by several groups . One approach starts from the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction . Another approach could start with nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product .Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The molecular weight is 195.1721 .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of benzocaine, a local anesthetic . The reaction conditions for this process involve Ethyl-4-nitrobenzoate in ethanol using a 10% Pd/C catalyst cartridge at 25–45 bar and 50 °C .Physical and Chemical Properties Analysis

This compound has a molecular weight of 195.1721 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications

Voltammetric Studies

Ethyl-2-nitrobenzoate has been a subject of study in electrochemistry, particularly in voltammetric studies. Carbajo et al. (2000) focused on ethyl-m-nitrobenzoate (EMNB), a derivative of ethyl 2-nitrobenzoate, to conduct a detailed cyclic voltammetric study. This study was essential for understanding the coupled chemical reaction of the generated nitro radical anion, which is significant in mixed media at different pH values (Carbajo et al., 2000).

Catalytic Synthesis

This compound has been synthesized using various catalysts. For instance, Han Ya-rong (2009) and Wei Can-ying (2008) explored the synthesis of Ethyl-p-Nitrobenzoate using Hydrogen Peroxide as a catalyst. Their studies highlighted the optimal conditions for this synthesis, which include the molar ratio of reactants, dosage of catalyst, reaction temperature, and time, showcasing the efficiency of hydrogen peroxide in this context (Han Ya-rong, 2009); (Wei Can-ying, 2008).

Continuous-Flow Synthesis

The application of this compound in pharmaceuticals, specifically in the synthesis of Benzocaine, has been studied by França et al. (2020). They aimed to optimize the reduction and esterification of p-nitrobenzoic acid in a continuous flow system, which has significant implications for enhancing productivity in pharmaceutical manufacturing (França et al., 2020).

Role in Photonic Applications

The compound has been investigated for its potential in photonic applications. Vijayakumar Sadasivan Nair et al. (2022) studied the third-order nonlinear optical properties of derivatives of this compound. Their research focused on its application in photonic devices, highlighting its promising potential due to its high nonlinear optical behavior (Vijayakumar Sadasivan Nair et al., 2022).

Esterification Reaction Optimization

The esterification reactions involving this compound have also been a focal point of research. Studies by Liang Hong-ze (2013) and Wen Xue-fang (2010) delved into the esterification of nitrobenzoic acid using different catalysts and conditions. These studies contribute to our understanding of the reaction mechanisms and optimization of conditions for higher yields (Liang Hong-ze, 2013); (Wen Xue-fang, 2010).

Safety and Hazards

While specific safety and hazard information for Ethyl 2-nitrobenzoate is not available, general precautions for handling similar chemical compounds include ensuring adequate ventilation, wearing personal protective equipment, avoiding contact with skin, eyes, or clothing, and avoiding dust formation .

Mechanism of Action

Target of Action

Ethyl 2-nitrobenzoate is a chemical compound with a molecular formula of C9H9NO4 It’s worth noting that this compound is a precursor in the synthesis of benzocaine , a local anesthetic that acts by blocking nerve impulses and reducing the permeability of the neuronal membrane to sodium ions .

Mode of Action

In the context of its role as a precursor in the synthesis of benzocaine, it undergoes a series of chemical reactions, including esterification and nitro reduction .

Biochemical Pathways

As a precursor in the synthesis of benzocaine, it’s involved in the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction .

Result of Action

Its derivative, benzocaine, acts as a local anesthetic, blocking nerve impulses and reducing the permeability of the neuronal membrane to sodium ions .

Biochemical Analysis

Biochemical Properties

Ethyl 2-nitrobenzoate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as 2-nitrobenzoate-2-monooxygenase, salicylate hydroxylase, and catechol-1,2-dioxygenase. These enzymes facilitate the conversion of this compound into salicylate and catechol, which are further metabolized in various biochemical pathways . The interactions between this compound and these enzymes are essential for its degradation and subsequent utilization in metabolic processes.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling molecules, leading to alterations in cellular responses. Additionally, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression levels of genes involved in metabolic pathways and cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, such as 2-nitrobenzoate-2-monooxygenase, inhibiting their activity and leading to the accumulation of intermediate metabolites . This inhibition can affect downstream metabolic processes and alter the overall cellular metabolism. Additionally, this compound can modulate gene expression by interacting with transcription factors, resulting in changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a significant role in its temporal effects. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been shown to affect cellular function, leading to alterations in metabolic pathways and cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function and metabolism. At higher doses, this compound can induce toxic or adverse effects, including alterations in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where specific dosages result in significant changes in cellular responses and metabolic pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its degradation by enzymes such as 2-nitrobenzoate-2-monooxygenase, salicylate hydroxylase, and catechol-1,2-dioxygenase . These enzymes catalyze the conversion of this compound into salicylate and catechol, which are further metabolized in various biochemical pathways. The interactions between this compound and these enzymes are essential for its utilization in metabolic processes and the regulation of metabolic flux .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound in specific cellular compartments . The compound’s distribution within cells can affect its activity and function, influencing cellular responses and metabolic processes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name |

ethyl 2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-14-9(11)7-5-3-4-6-8(7)10(12)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNMAYYYYSWTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209855 | |

| Record name | Ethyl 2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-34-4 | |

| Record name | Benzoic acid, 2-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-nitrobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-nitrobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJJ25B6JXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure of Ethyl 2-nitrobenzoate?

A: Understanding the crystal structure of a molecule can offer insights into its chemical behavior and potential applications. The crystal structure of this compound reveals that the nitrobenzene ring and the imidazole ring are not coplanar, exhibiting a dihedral angle of 37.38° []. This non-planarity is significant as it can influence the molecule's reactivity and interactions with other molecules. Additionally, the crystal packing is stabilized by weak interactions like C—H⋯O, C—H⋯N, and π–π stacking interactions []. These interactions contribute to the overall stability of the crystal lattice.

Q2: How is this compound utilized in the synthesis of heterocyclic compounds?

A: this compound serves as a valuable starting material in the synthesis of pyrazoline and thiadiazoline heterocycles []. These heterocycles are of significant interest due to their potential biological activities, particularly as inhibitors of nitric oxide synthase (NOS) []. The synthesis involves reacting this compound with hydrazine derivatives to form pyrazolines or with thiosemicarbazide derivatives to yield thiadiazolines. This synthetic approach highlights the versatility of this compound as a building block for constructing diverse chemical structures with potential pharmaceutical applications.

Q3: Can this compound be selectively reduced to the corresponding amine?

A: Yes, this compound can be selectively reduced to the corresponding amine using triethyl phosphite []. While other nitro-containing compounds might undergo cyclization reactions under these conditions, this compound primarily yields the amine and phosphoramidates []. This selectivity is important as it allows for the targeted synthesis of specific compounds from this compound, expanding its utility in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.